4-Ethoxycarbonyl-2-methoxyphenylboronic acid
Overview
Description
4-Ethoxycarbonyl-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C10H13BO5. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxycarbonyl and methoxy groups. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxycarbonyl-2-methoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidative Hydroxylation: This reaction converts the boronic acid group to a hydroxyl group, forming phenols.
Homolytic Aromatic Substitution: This reaction involves the substitution of the boronic acid group with other functional groups under radical conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidative hydroxylation reactions.
Major Products
Biaryls and Substituted Alkenes: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidative hydroxylation.
Scientific Research Applications
4-Ethoxycarbonyl-2-methoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Mechanism of Action
The primary mechanism of action for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is through its role in Suzuki-Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic acid: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness
4-Ethoxycarbonyl-2-methoxyphenylboronic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. This dual substitution can provide distinct advantages in specific synthetic applications compared to its analogs .
Properties
IUPAC Name |
(4-ethoxycarbonyl-2-methoxyphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZDEQUZDOOMMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.